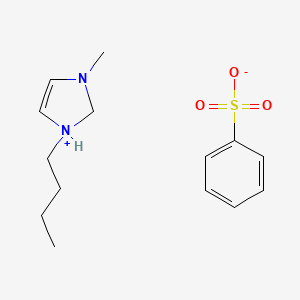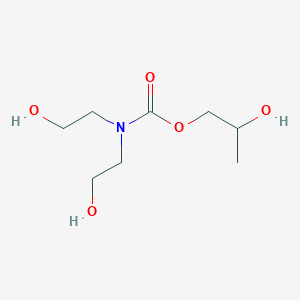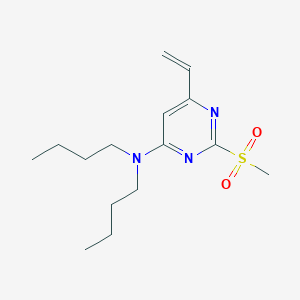
5-Chloro-2-nitrobenzoic acid;4-methoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-nitrobenzoic acid: and 4-methoxyaniline are two distinct organic compounds. 5-Chloro-2-nitrobenzoic acid is a chlorinated nitrobenzoic acid derivative, while 4-methoxyaniline is an aniline derivative with a methoxy group at the para position. These compounds are often used in organic synthesis and have various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Chloro-2-nitrobenzoic acid: can be synthesized through the nitration of 5-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position .
4-Methoxyaniline: is commonly synthesized by the reduction of 4-nitroanisole. This reduction can be achieved using various reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon as a catalyst .
Industrial Production Methods
Industrial production of 5-Chloro-2-nitrobenzoic acid often involves large-scale nitration processes with stringent control over reaction parameters to ensure high yield and purity. Similarly, 4-methoxyaniline is produced on an industrial scale through efficient reduction processes, often utilizing continuous flow reactors to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-nitrobenzoic acid: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
4-Methoxyaniline: participates in reactions such as:
Acylation: The amino group can be acylated using acyl chlorides or anhydrides.
Diazotization: The amino group can be converted to a diazonium salt, which can further undergo coupling reactions to form azo compounds.
Common Reagents and Conditions
Reduction of 5-Chloro-2-nitrobenzoic acid: Tin and hydrochloric acid, or catalytic hydrogenation.
Substitution reactions: Nucleophiles like amines or thiols, often in the presence of a base.
Acylation of 4-Methoxyaniline: Acyl chlorides or anhydrides, often in the presence of a base like pyridine.
Diazotization of 4-Methoxyaniline: Sodium nitrite and hydrochloric acid, followed by coupling with phenols or amines.
Major Products Formed
Reduction of 5-Chloro-2-nitrobenzoic acid: 5-Chloro-2-aminobenzoic acid.
Substitution reactions: Various substituted benzoic acid derivatives.
Acylation of 4-Methoxyaniline: N-(4-methoxyphenyl)acetamide.
Diazotization of 4-Methoxyaniline: Azo compounds.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-nitrobenzoic acid: and 4-methoxyaniline have diverse applications in scientific research:
- Chemistry : Both compounds are used as intermediates in the synthesis of more complex molecules5-Chloro-2-nitrobenzoic acid is used in the preparation of various pharmaceuticals and agrochemicals .
- Biology : 4-Methoxyaniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties .
- Medicine : 5-Chloro-2-nitrobenzoic acid derivatives are explored for their potential therapeutic applications, including as anti-inflammatory agents .
- Industry : Both compounds are used in the manufacture of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 5-Chloro-2-nitrobenzoic acid and 4-methoxyaniline depends on their specific applications:
- 5-Chloro-2-nitrobenzoic acid : The nitro group can undergo reduction to form an amino group, which can interact with various biological targets. The chloro group can also participate in substitution reactions, modifying the compound’s activity .
- 4-Methoxyaniline : The amino group can form hydrogen bonds and interact with biological macromolecules. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-nitrobenzoic acid: can be compared with other nitrobenzoic acid derivatives such as:
- 2-Chloro-5-nitrobenzoic acid
- 3-Chloro-4-nitrobenzoic acid
4-Methoxyaniline: can be compared with other aniline derivatives such as:
- 4-Nitroaniline
- 4-Chloroaniline
These comparisons highlight the unique reactivity and applications of 5-Chloro-2-nitrobenzoic acid and 4-methoxyaniline due to their specific functional groups and substitution patterns .
Eigenschaften
CAS-Nummer |
517883-26-0 |
|---|---|
Molekularformel |
C14H13ClN2O5 |
Molekulargewicht |
324.71 g/mol |
IUPAC-Name |
5-chloro-2-nitrobenzoic acid;4-methoxyaniline |
InChI |
InChI=1S/C7H4ClNO4.C7H9NO/c8-4-1-2-6(9(12)13)5(3-4)7(10)11;1-9-7-4-2-6(8)3-5-7/h1-3H,(H,10,11);2-5H,8H2,1H3 |
InChI-Schlüssel |
SNQRICNJTAASBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N.C1=CC(=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Hydroxymethyl)-5-[(prop-2-en-1-yl)oxy]phenol](/img/structure/B14232311.png)



![1-[3-(Fluoromethyl)phenyl]methanamine](/img/structure/B14232319.png)


![3-[1-(4-chlorophenyl)ethyl]pentane-2,4-dione](/img/structure/B14232331.png)





